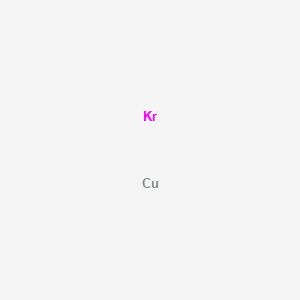

Copper;krypton

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper (Cu): is a reddish-brown metal known for its high thermal and electrical conductivity. It is widely used in electrical wiring, plumbing, and various industrial applications. Krypton (Kr) is a colorless, odorless noble gas that is chemically inert under most conditions. It is used in lighting, photography, and as an insulating gas in windows.

Preparation Methods

Copper

Synthetic Routes and Reaction Conditions: Copper is typically extracted from its ores, such as chalcopyrite (CuFeS₂), through a series of chemical reactions including roasting, smelting, and electrorefining.

Industrial Production Methods: The primary industrial method for producing copper involves the pyrometallurgical process, which includes concentrating the ore, roasting, smelting, converting, and refining.

Krypton

Synthetic Routes and Reaction Conditions: Krypton is obtained as a byproduct of the fractional distillation of liquid air.

Industrial Production Methods: The industrial production of krypton involves the separation of air into its components using cryogenic distillation, followed by the extraction of krypton from the remaining gases.

Chemical Reactions Analysis

Copper

Oxidation: Copper reacts with oxygen to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).

Reduction: Copper(II) oxide can be reduced to copper metal using hydrogen or carbon monoxide.

Substitution: Copper can undergo substitution reactions with halogens to form copper halides, such as copper(II) chloride (CuCl₂).

Krypton

Reactivity: Krypton is chemically inert and does not readily form compounds. under extreme conditions, it can form compounds such as krypton difluoride (KrF₂).

Scientific Research Applications

Copper

Chemistry: Copper is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.

Biology: Copper is an essential trace element in living organisms, playing a role in enzymes and electron transport chains.

Medicine: Copper-based compounds are used in antimicrobial agents and as contrast agents in medical imaging.

Industry: Copper is widely used in electrical wiring, plumbing, and the production of alloys such as bronze and brass.

Krypton

Chemistry: Krypton is used in the study of noble gas compounds and in the calibration of scientific instruments.

Biology: Krypton has limited biological applications due to its inert nature.

Medicine: Krypton is used in some types of medical imaging and as an anesthetic in certain specialized procedures.

Industry: Krypton is used in lighting (e.g., krypton gas-filled bulbs), photography, and as an insulating gas in double-pane windows.

Mechanism of Action

Copper

Molecular Targets and Pathways: Copper ions can interact with proteins and enzymes, affecting their structure and function. Copper plays a role in redox reactions and electron transport in biological systems.

Krypton

Molecular Targets and Pathways: Due to its inert nature, krypton does not have significant interactions with biological molecules. Its primary use is in physical applications rather than chemical or biological interactions.

Comparison with Similar Compounds

Copper

Similar Compounds: Other transition metals such as silver (Ag) and gold (Au) share similar properties with copper, including high conductivity and malleability.

Uniqueness: Copper’s combination of high electrical conductivity, thermal conductivity, and antimicrobial properties makes it unique among transition metals.

Krypton

Similar Compounds: Other noble gases such as argon (Ar) and xenon (Xe) share similar inert properties with krypton.

Uniqueness: Krypton’s specific applications in lighting and insulation, as well as its ability to form compounds under extreme conditions, distinguish it from other noble gases.

Properties

CAS No. |

173395-13-6 |

|---|---|

Molecular Formula |

CuKr |

Molecular Weight |

147.34 g/mol |

IUPAC Name |

copper;krypton |

InChI |

InChI=1S/Cu.Kr |

InChI Key |

DYDGJQYBDVSHSD-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Kr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)